Ras/ras-raf-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

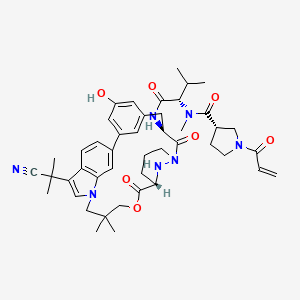

Structure

2D Structure

Properties

Molecular Formula |

C45H57N7O7 |

|---|---|

Molecular Weight |

808.0 g/mol |

IUPAC Name |

(3S)-N-[(2S)-1-[[(8S,14S)-22-(2-cyanopropan-2-yl)-4-hydroxy-18,18-dimethyl-9,15-dioxo-16-oxa-10,20,28-triazapentacyclo[18.5.2.12,6.110,14.023,27]nonacosa-1(26),2,4,6(29),21,23(27),24-heptaen-8-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methyl-1-prop-2-enoylpyrrolidine-3-carboxamide |

InChI |

InChI=1S/C45H57N7O7/c1-9-38(54)50-16-14-30(22-50)41(56)49(8)39(27(2)3)40(55)47-36-19-28-17-31(20-32(53)18-28)29-12-13-33-34(45(6,7)24-46)23-51(37(33)21-29)25-44(4,5)26-59-43(58)35-11-10-15-52(48-35)42(36)57/h9,12-13,17-18,20-21,23,27,30,35-36,39,48,53H,1,10-11,14-16,19,22,25-26H2,2-8H3,(H,47,55)/t30-,35-,36-,39-/m0/s1 |

InChI Key |

RCXSKUOUWMZVFF-NXCZKTMTSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@H]1CC2=CC(=CC(=C2)O)C3=CC4=C(C=C3)C(=CN4CC(COC(=O)[C@@H]5CCCN(C1=O)N5)(C)C)C(C)(C)C#N)N(C)C(=O)[C@H]6CCN(C6)C(=O)C=C |

Canonical SMILES |

CC(C)C(C(=O)NC1CC2=CC(=CC(=C2)O)C3=CC4=C(C=C3)C(=CN4CC(COC(=O)C5CCCN(C1=O)N5)(C)C)C(C)(C)C#N)N(C)C(=O)C6CCN(C6)C(=O)C=C |

Origin of Product |

United States |

Elucidation of Molecular Mechanisms of Action of Ras/ras Raf in 1

Direct Inhibition of RAS and RAS-RAF Protein-Protein Interaction

RAS/RAS-RAF-IN-1 directly impedes the interaction between RAS proteins and their downstream effector, RAF kinases. This inhibition occurs through several specific mechanisms.

Disruption of RAS-Effector Binding Interface

The compound targets the interface where RAS, in its GTP-bound active state, interacts with its effectors, including RAF kinases. By binding to this interface, this compound prevents the formation of functional RAS-effector complexes. This disruption is crucial as the interaction between RAS-GTP and the RAS-binding domain (RBD) of RAF is a primary step in initiating the downstream signaling cascade molbiolcell.orgnih.govnih.govnih.govmdpi.com. Research indicates that mutations within the RBD of RAF can abolish its interaction with RAS, highlighting the importance of this binding site molbiolcell.orguq.edu.au.

Specificity towards RAS-RAF Complex Formation (e.g., BRAF-GTP-KRAS-G12C disruption)

This compound demonstrates specificity in disrupting the formation of the RAS-RAF complex. Specifically, it has been shown to disrupt the interaction between BRAF-GTP and KRAS-G12C with an EC50 in the range of 0.5 μM to 5.0 μM medchemexpress.com. This targeted inhibition of specific RAS-RAF interactions, such as those involving oncogenic KRAS mutations like G12C, is critical for its therapeutic potential in cancers driven by these mutations. The disruption of these complexes prevents the recruitment of RAF to the plasma membrane, a prerequisite for RAF activation nih.govnih.govnih.govembopress.org.

Modulation of RAF Kinase Activation and Dimerization Dynamics

Beyond direct interaction inhibition, this compound influences the activation state and dimerization of RAF kinases, key events in signal propagation.

Impact on RAF Recruitment to Plasma Membrane

Active, GTP-bound RAS recruits RAF kinases from the cytoplasm to the plasma membrane, a necessary step for RAF activation molbiolcell.orgnih.govnih.govnih.govembopress.org. The RBD and cysteine-rich domain (CRD) of RAF are involved in this recruitment process molbiolcell.orguq.edu.au. By interfering with RAS-RAF interactions, this compound effectively hinders the translocation of RAF to the plasma membrane, thereby preventing its activation by membrane-associated signaling complexes molbiolcell.orguq.edu.au.

Influence on RAF Homo- and Heterodimerization

RAF kinases exist as monomers in an inactive state and require dimerization (homo- or heterodimerization) to become fully active biorxiv.orgaacrjournals.orgnih.govresearchgate.netresearchgate.netmdpi.comaacrjournals.org. RAS-GTP binding is known to promote RAF dimerization nih.govresearchgate.netresearchgate.netpnas.org. This compound's mechanism may involve interfering with this RAS-induced dimerization process, or directly modulating the RAF dimerization interface. Inhibitors that promote RAF dimerization can paradoxically lead to ERK signaling activation, suggesting that compounds modulating dimerization dynamics are crucial researchgate.netnih.gov. The compound's ability to disrupt RAS-RAF complexes likely impacts the formation of these active RAF dimers.

Q & A

Q. How should contradictory findings between in vitro and in vivo efficacy of this compound be addressed in grant proposals?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.